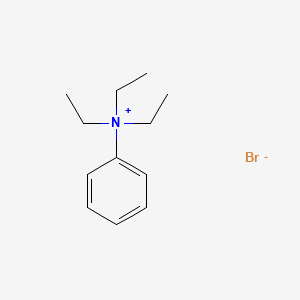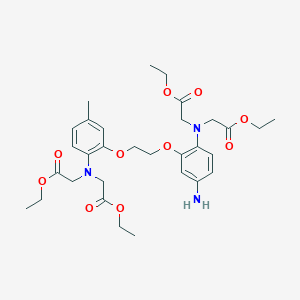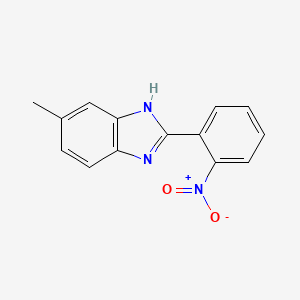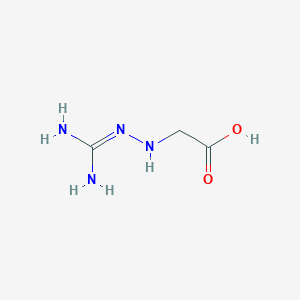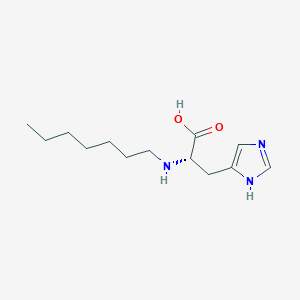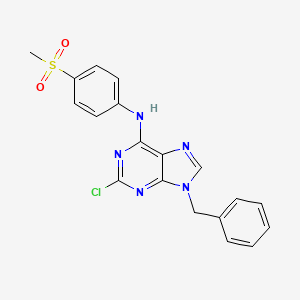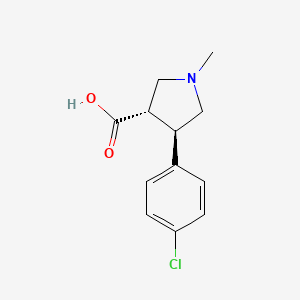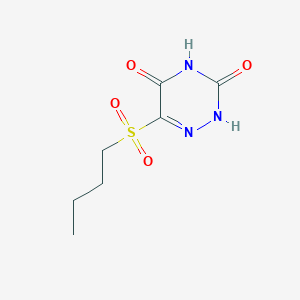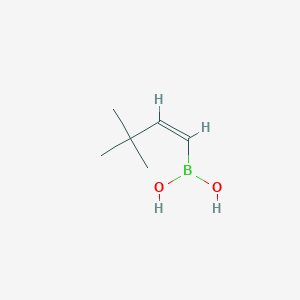
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a (Z)-configured 3,3-dimethylbut-1-en-1-yl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid typically involves the hydroboration of an appropriate alkyne precursor followed by oxidation. One common method is the hydroboration of 3,3-dimethylbut-1-yne using a borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane. The resulting boronate ester is then oxidized to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize metal-catalyzed borylation reactions, where the alkyne precursor is reacted with a diboron reagent in the presence of a palladium or nickel catalyst .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, alkanes, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various applications, such as molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of cyclic esters with diols, which is a key step in many biochemical and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
- Cyclopropylboronic acid
Uniqueness
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid is unique due to its (Z)-configuration and the presence of a 3,3-dimethylbut-1-en-1-yl moiety. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the steric hindrance provided by the 3,3-dimethyl group can influence the outcome of coupling reactions, making it a valuable reagent in the synthesis of sterically demanding molecules .
Propiedades
Número CAS |
121021-32-7 |
|---|---|
Fórmula molecular |
C6H13BO2 |
Peso molecular |
127.98 g/mol |
Nombre IUPAC |
[(Z)-3,3-dimethylbut-1-enyl]boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3/b5-4- |
Clave InChI |
CTIWKIMYFQSVBZ-PLNGDYQASA-N |
SMILES isomérico |
B(/C=C\C(C)(C)C)(O)O |
SMILES canónico |
B(C=CC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



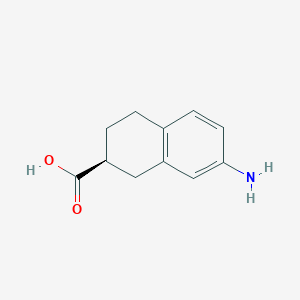
![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)

![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
